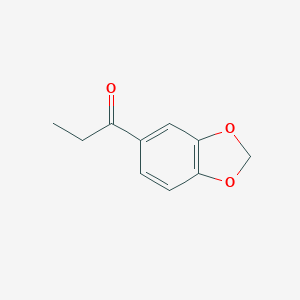

5-Propanoyl-1,3-benzodioxole

Descripción

1-(1,3-Benzodioxol-5-yl)-1-propanone has been reported in Piper marginatum with data available.

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBJGSPBFIUTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182532 | |

| Record name | 1-Propanone, 1-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28281-49-4 | |

| Record name | 3′,4′-(Methylenedioxy)propiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28281-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Propanoyl-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028281494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28281-49-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzodioxol-5-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PROPANOYL-1,3-BENZODIOXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79S7K6SNO8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Propanoyl-1,3-benzodioxole: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propanoyl-1,3-benzodioxole, also known as 3',4'-(Methylenedioxy)propiophenone, is a chemical compound with the molecular formula C₁₀H₁₀O₃. This document provides a comprehensive overview of its chemical structure, physical and chemical properties, and a detailed experimental protocol for its synthesis. While this compound is a known precursor in the synthesis of certain cathinone derivatives, this guide focuses on its fundamental chemical characteristics. Currently, there is a notable lack of publicly available data regarding its specific biological activities, mechanism of action, and associated signaling pathways.

Chemical Structure and Identification

This compound is characterized by a propiophenone core attached to a 1,3-benzodioxole moiety. The systematic IUPAC name for this compound is 1-(1,3-benzodioxol-5-yl)propan-1-one.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)propan-1-one[1] |

| CAS Number | 28281-49-4[1] |

| Molecular Formula | C₁₀H₁₀O₃[1] |

| Molecular Weight | 178.18 g/mol [2] |

| Canonical SMILES | CCC(=O)C1=CC2=C(C=C1)OCO2[2] |

| InChI Key | RVBJGSPBFIUTTR-UHFFFAOYSA-N[3] |

| Synonyms | 3',4'-(Methylenedioxy)propiophenone, MDP1P, 1-(Benzo[d][4][5]dioxol-5-yl)propan-1-one, 5-Propionyl-1,3-benzodioxole[1][6] |

Physicochemical Properties

This compound is a solid at room temperature with a relatively low melting point. It is found naturally in some plants of the genus Piper.[1]

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 37 °C[1] |

| Boiling Point | 291 °C[1] |

| Density | 1.21 g/mL[1] |

| Appearance | Solid |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A documented method for the synthesis of this compound involves the Friedel-Crafts acylation of 1,3-benzodioxole using propionyl chloride.[4]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology: [4]

-

Charging the Reactor: In a 3-liter reaction flask, charge 488 g of 1,3-benzodioxole and 750 g of dichloromethane.

-

Cooling: Cool the mixture to 0°C under constant stirring.

-

Catalyst Addition: Add 162 g of Zinc oxide and 27 g of Zinc chloride to the cooled mixture while maintaining stirring.

-

Acylating Agent Addition: Subsequently, add 370 g of propionyl chloride to the mixture over a period of 4 hours. It is crucial to maintain the reaction temperature between 0°C and 5°C during this addition.

-

Reaction Completion: After the addition is complete, continue to stir the reaction medium for an additional hour to ensure the acylation reaction is substantially complete.

-

Work-up: Subject the reaction mass to an aqueous work-up to remove the zinc chloride catalyst and any propionic acid byproduct.

-

Purification: Separate the organic layer and purify by distillation to recover the unreacted 1,3-benzodioxole and the desired product, this compound. The reported yield of the product has a GC purity of >99%.

Spectral Data

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research specifically detailing the biological activities, mechanism of action, or the signaling pathways associated with this compound.

While the broader class of 1,3-benzodioxole derivatives has been investigated for various pharmacological properties, these findings cannot be directly extrapolated to this compound without specific experimental evidence. For instance, certain modified 1,3-benzodioxole-containing compounds have been explored as:

-

Antiepileptic Drug Precursors: The reduction of a related compound, (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, yields the antiepileptic drug Stiripentol.[5]

-

Auxin Receptor Agonists: A series of N-(benzo[d][4][5]dioxol-5-yl)-2-(one-benzylthio) acetamides have been designed and synthesized, with some exhibiting potent root growth-promoting activity by acting as auxin receptor agonists.[7]

-

Metabolites of Designer Drugs: The 1,3-benzodioxole moiety is present in various psychoactive substances, and its metabolism is a key area of toxicological research.

A logical workflow for investigating the potential biological activity of this compound would involve a series of in vitro and in vivo studies.

Logical Workflow for Biological Investigation:

Caption: A logical workflow for the biological evaluation of this compound.

Safety and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

H302: Harmful if swallowed (Acute toxicity, oral).[2]

-

H411: Toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard).[2]

Standard precautionary statements (P-statements) for handling this chemical include P264, P270, P273, P301+P317, P330, P391, and P501.[2]

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and a clear synthetic route. However, a significant knowledge gap exists regarding its biological effects and potential as a pharmacologically active agent. The information provided in this guide serves as a foundational resource for researchers interested in further exploring the chemistry and potential applications of this compound. Future research should focus on a thorough biological evaluation, including screening for activity against various molecular targets and elucidation of any relevant signaling pathways.

References

- 1. 3,4-Methylenedioxypropiophenone - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H10O3 | CID 95682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(1,3-Benzodioxol-5-yl)propan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 3′,4′-(Methylenedioxy)propiophenone synthesis - chemicalbook [chemicalbook.com]

- 5. (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3′,4′-(Methylenedioxy)propiophenone | 28281-49-4 [chemicalbook.com]

- 7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

An In-depth Technical Guide to 3,4-Methylenedioxypropiophenone: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxypropiophenone, also known as MDPP or 1-(1,3-benzodioxol-5-yl)propan-1-one, is a chemical compound of significant interest in various scientific fields.[1] It is recognized as a precursor in the synthesis of certain psychoactive compounds, notably methylone.[2] Furthermore, it has demonstrated potential biological activity, including action against Leishmania.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Methylenedioxypropiophenone, along with detailed experimental protocols for its synthesis and an exploration of its biological relevance.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 3,4-Methylenedioxypropiophenone are summarized in the tables below. These properties are crucial for its handling, characterization, and application in research and synthesis.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [2][4][5][6] |

| Molecular Weight | 178.18 g/mol | [2][5] |

| Appearance | Pale orange solid / Crystalline solid | [2][7] |

| Melting Point | 35-39 °C | [2][8] |

| Boiling Point | 165-168 °C at 20 mmHg | [2][8] |

| Density | 1.21 g/mL | [2][8] |

| Refractive Index | 1.546 | [2] |

| CAS Number | 28281-49-4 | [2][1][4][5][6] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | 704.9 mg/L at 25 °C | [2] |

| DMF | 30 mg/mL | [4] |

| DMSO | 30 mg/mL | [4] |

| Ethanol | 30 mg/mL | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 3,4-Methylenedioxypropiophenone.

-

Infrared (IR) Spectroscopy: The IR spectrum of 3,4-Methylenedioxypropiophenone is available through the NIST WebBook, providing information about its functional groups.[6][9]

-

Mass Spectrometry (MS): Mass spectral data, particularly from electron ionization (EI), is also accessible via the NIST WebBook and other chemical databases, aiding in the determination of its molecular weight and fragmentation patterns.[5][6]

Experimental Protocols

The synthesis of 3,4-Methylenedioxypropiophenone can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

Synthesis via Grignard Reaction

This method involves the reaction of an organomagnesium halide (Grignard reagent) with a nitrile.[1]

Materials:

-

Ethylmagnesium bromide (Grignard reagent)

-

Piperonylonitrile

-

Anhydrous diethyl ether

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction with Nitrile: Once the Grignard reagent is formed, cool the flask in an ice bath. Dissolve piperonylonitrile in anhydrous diethyl ether and add it dropwise to the Grignard reagent with continuous stirring.

-

Workup: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Synthesis via Friedel-Crafts Acylation

This classic method involves the acylation of a benzene ring in the presence of a Lewis acid catalyst.

Materials:

-

1,3-Benzodioxole (methylenedioxybenzene)

-

Propionyl chloride or propionic anhydride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a dropping funnel and a gas outlet to a trap, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere. Cool the mixture in an ice bath.

-

Addition of Reagents: Slowly add propionyl chloride (or propionic anhydride) to the stirred suspension. Then, add a solution of 1,3-benzodioxole in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent. The resulting crude product can be purified by column chromatography or recrystallization.

Biological Signaling Pathways

3,4-Methylenedioxypropiophenone is a precursor to methylone, a compound with known psychoactive effects. Understanding the metabolic fate of methylone provides insight into its biological activity. Additionally, the reported activity of 3,4-Methylenedioxypropiophenone against Leishmania suggests an interaction with the parasite's or host's signaling pathways.

Metabolic Pathway of Methylone

Methylone, synthesized from 3,4-Methylenedioxypropiophenone, undergoes several metabolic transformations in the body. The primary pathways involve N-demethylation and O-demethylenation followed by O-methylation.

Caption: Metabolic pathway of methylone, a derivative of 3,4-Methylenedioxypropiophenone.

Leishmania Infection and Host Cell Signaling

Leishmania parasites are known to manipulate host cell signaling pathways to ensure their survival. They can inhibit apoptosis (programmed cell death) in infected macrophages by modulating key signaling cascades like the MAPK and PI3K/Akt pathways.[8][10][11] The anti-leishmanial activity of 3,4-Methylenedioxypropiophenone may involve interference with these survival strategies of the parasite.

Caption: Simplified overview of Leishmania's manipulation of host cell signaling pathways.

Conclusion

3,4-Methylenedioxypropiophenone is a compound with well-defined physical and chemical properties that is of interest to researchers in synthetic chemistry and pharmacology. Its role as a precursor and its potential biological activities warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for professionals working with this molecule. As with any chemical substance, proper safety precautions should be observed during its handling and use in experimental settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methylone - Wikipedia [en.wikipedia.org]

- 3. 3′,4′-(Methylenedioxy)propiophenone | 28281-49-4 [chemicalbook.com]

- 4. Methylone | C11H13NO3 | CID 45789647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Methylenedioxypropiophenone [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,4-Methylenedioxypropiophenone [webbook.nist.gov]

- 10. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leishmania Interferes with Host Cell Signaling to Devise a Survival Strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Biological Significance of 1-(1,3-Benzodioxol-5-yl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1,3-Benzodioxol-5-yl)propan-1-one, also known as 3,4-methylenedioxypropiophenone, is a naturally occurring phenylpropanoid found within the essential oils of certain plant species. This technical guide provides a comprehensive overview of its natural sources, with a focus on quantitative data from Piper marginatum. Detailed experimental protocols for the extraction, isolation, and characterization of this compound are outlined. Furthermore, this guide explores its biosynthetic origins within the broader phenylpropanoid pathway and discusses its potential biological activities, including antimicrobial and anti-leishmanial effects, supported by hypothetical signaling pathway diagrams. This document serves as a valuable resource for researchers investigating the therapeutic potential and natural product chemistry of this compound.

Natural Occurrence and Quantitative Analysis

1-(1,3-Benzodioxol-5-yl)propan-1-one has been identified as a significant constituent of the essential oil of Piper marginatum, a plant species native to South America.[1][2][3] The concentration of this compound can vary considerably depending on the geographical location and the specific chemotype of the plant.[1][3]

Table 1: Quantitative Occurrence of 1-(1,3-Benzodioxol-5-yl)propan-1-one in Piper marginatum

| Geographic Location | Concentration (% of Dry Leaf Mass) | Reference |

| Manaus, Brazil | 0.35% | Wikipedia |

| Melgaço, Brazil | 0.348% | Wikipedia |

| Belterra, Brazil | 0.33% | Wikipedia |

| Monte Alegre, Brazil | 0.241% - 0.266% | Wikipedia |

| Alta Floresta, Brazil | 0.123% | Wikipedia |

Note: The presence and concentration of 1-(1,3-benzodioxol-5-yl)propan-1-one can be highly variable, with some chemotypes of P. marginatum reportedly lacking the compound entirely.

Experimental Protocols

Extraction of Essential Oil from Piper marginatum

A common method for the extraction of essential oils from the leaves of Piper marginatum is hydrodistillation.[4][5][6]

Protocol: Laboratory-Scale Hydrodistillation

-

Plant Material Preparation: Fresh or dried leaves of Piper marginatum are collected and, if fresh, may be crushed or chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used for hydrodistillation.[4][6] The apparatus consists of a round-bottom flask, a condenser, and a collection vessel.

-

Distillation: The plant material is placed in the round-bottom flask and fully submerged in water. The flask is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and enters the condenser.

-

Condensation and Separation: The steam condenses back into a liquid, and the essential oil, being immiscible with water, separates and is collected in the collection vessel.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

Isolation and Characterization of 1-(1,3-Benzodioxol-5-yl)propan-1-one

The isolation and characterization of the target compound from the essential oil mixture are typically achieved using chromatographic and spectroscopic techniques.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: A diluted solution of the extracted essential oil in a suitable solvent (e.g., hexane or dichloromethane) is prepared.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5MS).[2] The oven temperature is programmed to increase gradually, allowing for the separation of the different volatile components based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragmentation patterns (mass spectra) are recorded. The identification of 1-(1,3-benzodioxol-5-yl)propan-1-one is achieved by comparing its mass spectrum and retention time with those of a known standard or by matching the spectrum with a reference library.[2]

Biosynthesis

1-(1,3-Benzodioxol-5-yl)propan-1-one is a product of the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.[7][8][9][10][11] This pathway starts with the amino acid phenylalanine.

The following diagram illustrates a generalized phenylpropanoid pathway that can lead to the formation of various phenolic compounds, including the precursor to 1-(1,3-benzodioxol-5-yl)propan-1-one. The specific enzymatic steps for the formation of the propanone side chain are not fully elucidated but are hypothesized to occur through modifications of a cinnamic acid derivative.

References

- 1. repositorio.inpa.gov.br [repositorio.inpa.gov.br]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. brjac.com.br [brjac.com.br]

- 5. Chemical Composition, Preliminary Toxicity, and Antioxidant Potential of Piper marginatum Sensu Lato Essential Oils and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 7. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. KEGG PATHWAY: Phenylpropanoid biosynthesis - Capsicum annuum (peppers) [kegg.jp]

An In-depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1,3-benzodioxol-5-yl)propan-1-one, a compound of significant interest in medicinal chemistry and drug development. The document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as a precursor for psychoactive substances and its newly discovered antiprotozoal properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of benzodioxole derivatives.

Introduction

1-(1,3-benzodioxol-5-yl)propan-1-one, also known by its IUPAC name, is a ketone derivative of 1,3-benzodioxole. The 1,3-benzodioxole moiety is a common scaffold in a variety of naturally occurring and synthetic compounds, many of which exhibit significant biological activities. This compound, in particular, has garnered attention as a key intermediate in the synthesis of psychoactive substances, such as methylone. More recently, research has highlighted its potential therapeutic applications, including its activity against parasitic protozoa like Leishmania. This guide aims to consolidate the available technical information on 1-(1,3-benzodioxol-5-yl)propan-1-one to facilitate further research and development.

Chemical and Physical Properties

1-(1,3-benzodioxol-5-yl)propan-1-one is a solid at room temperature with the following properties:

| Property | Value | Reference(s) |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)propan-1-one | |

| Synonyms | 5-Propanoyl-1,3-benzodioxole, 3',4'-(Methylenedioxy)propiophenone, MDP1P | |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| Melting Point | 35-39 °C | |

| Boiling Point | 165-168 °C at 20 mmHg | |

| Appearance | Solid | |

| Natural Occurrence | Found in some plants of the genus Piper, such as Piper marginatum. | [1] |

Synthesis

The primary method for the synthesis of 1-(1,3-benzodioxol-5-yl)propan-1-one is the Friedel-Crafts acylation of 1,3-benzodioxole.[2][3][4][5][6] This electrophilic aromatic substitution reaction introduces the propanoyl group onto the benzodioxole ring.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of 1,3-benzodioxole.

Materials:

-

1,3-Benzodioxole

-

Propanoyl chloride or Propionic anhydride

-

Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂))

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂))

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1,3-benzodioxole in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add the Lewis acid catalyst to the stirred solution.

-

Add propanoyl chloride (or propionic anhydride) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers and wash successively with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

A continuous flow process for this acylation has also been developed, offering improved efficiency and scalability.[2] This method utilizes a recyclable heterogeneous catalyst at 100 °C, achieving a 73% conversion rate in 30 minutes.[2]

Logical Relationship of Synthesis:

Caption: Friedel-Crafts acylation of 1,3-benzodioxole.

Biological Activities and Potential Applications

While historically recognized as a precursor in illicit drug synthesis, recent studies have begun to explore the therapeutic potential of 1-(1,3-benzodioxol-5-yl)propan-1-one and its derivatives.

Antiprotozoal Activity

Research has demonstrated that 1-(1,3-benzodioxol-5-yl)propan-1-one exhibits potent activity against the protozoan parasite Leishmania. This finding opens a new avenue for the development of novel antileishmanial drugs, a critical need given the limitations of current therapies.[7]

Experimental Protocol: In Vitro Antileishmanial Assay (General)

A typical in vitro assay to determine the antileishmanial activity of a compound involves the following steps:

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum.

-

Macrophage Infection: Murine or human macrophages are seeded in 96-well plates and infected with stationary-phase promastigotes.

-

Compound Treatment: After infection, the cells are treated with various concentrations of the test compound (1-(1,3-benzodioxol-5-yl)propan-1-one) and incubated.

-

Assessment of Parasite Load: The number of intracellular amastigotes is quantified using methods such as Giemsa staining and microscopic counting, or through the use of reporter gene assays (e.g., luciferase).

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces the number of intracellular amastigotes by 50%, is calculated.

Precursor to Psychoactive Compounds

1-(1,3-benzodioxol-5-yl)propan-1-one is a well-known precursor in the synthesis of methylone (3,4-methylenedioxy-N-methylcathinone), a psychoactive substance with stimulant and entactogenic effects.[3][8] The synthesis typically involves bromination of the alpha-carbon followed by amination.

Synthetic Pathway to Methylone:

Caption: Synthetic route from the title compound to Methylone.

Enzyme Inhibition

Benzodioxole derivatives are known to interact with cytochrome P450 (CYP450) enzymes.[9] While specific data for 1-(1,3-benzodioxol-5-yl)propan-1-one is limited, related compounds have been shown to inhibit various CYP450 isoforms.[9] This property is significant in drug development as it can lead to drug-drug interactions.[10][11] Further investigation into the CYP450 inhibition profile of this specific compound is warranted.

Experimental Protocol: CYP450 Inhibition Assay (General)

-

Incubation: Human liver microsomes are incubated with a specific CYP450 probe substrate and various concentrations of the inhibitor (1-(1,3-benzodioxol-5-yl)propan-1-one).

-

Reaction: The reaction is initiated by the addition of an NADPH-generating system.

-

Metabolite Quantification: The formation of the probe substrate's metabolite is quantified using LC-MS/MS.

-

IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Data Summary

Currently, there is a lack of publicly available, quantitative data on the specific biological activities of 1-(1,3-benzodioxol-5-yl)propan-1-one, such as IC₅₀ values for its antileishmanial or cytotoxic effects. The primary quantitative data available relates to its physical properties.

Conclusion

1-(1,3-benzodioxol-5-yl)propan-1-one is a molecule with a dual identity. It is a crucial intermediate in the synthesis of controlled substances, yet it also holds promise as a scaffold for the development of new therapeutic agents, particularly in the area of antiprotozoal drug discovery. This technical guide has summarized the current knowledge on its chemistry and biological context. Further research is needed to fully elucidate its pharmacological profile, including its mechanism of action, specific biological targets, and pharmacokinetic properties, to unlock its full therapeutic potential. The detailed protocols and diagrams provided herein are intended to support and guide these future research endeavors.

References

- 1. 3,4-Methylenedioxypropiophenone - Wikipedia [en.wikipedia.org]

- 2. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Khan Academy [khanacademy.org]

- 7. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylone - Wikipedia [en.wikipedia.org]

- 9. Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-Propanoyl-1,3-benzodioxole (CAS: 28281-49-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Propanoyl-1,3-benzodioxole, a member of the benzodioxole chemical class. The document details its physicochemical properties, synthesis, spectroscopic characterization, and known biological activities associated with its structural class.

Chemical and Physical Properties

This compound, also known as 3',4'-(Methylenedioxy)propiophenone, is a solid organic compound. Its fundamental properties are summarized in the table below. The molecule consists of a propiophenone structure with a methylenedioxy group attached to the 3 and 4 positions of the benzene ring. This compound is found in the plant Piper marginatum and is classified as a potential endocrine disruptor[1].

| Property | Value | Reference(s) |

| CAS Number | 28281-49-4 | [2] |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.19 g/mol | [2] |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)propan-1-one | [1] |

| Synonyms | 3',4'-(Methylenedioxy)propiophenone, 3,4-Methylenedioxyphenyl ethyl ketone | [2] |

| Melting Point | 34-36 °C | N/A |

| Boiling Point | 165-168 °C at 20 mmHg | N/A |

| Density | 1.210 g/mL | N/A |

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-benzodioxole (1,2-methylenedioxybenzene). This electrophilic aromatic substitution reaction introduces the propanoyl group onto the aromatic ring.

Experimental Protocol: General Friedel-Crafts Acylation

-

Reaction Setup: A dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), and a dry, inert solvent like dichloromethane (CH₂Cl₂) or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The reaction mixture is cooled in an ice bath. Propanoyl chloride is added dropwise to the stirred suspension.

-

Substrate Addition: 1,3-benzodioxole, dissolved in a minimal amount of the dry solvent, is then added slowly to the reaction mixture.

-

Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and may be heated to reflux for a specified time to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes.

-

Extraction: The aqueous layer is extracted several times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the expected spectral data are as follows:

| Spectroscopy | Expected Features |

| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethyl group of the propanoyl moiety.- A singlet for the two protons of the methylenedioxy group.- Signals in the aromatic region for the three protons on the benzene ring. |

| ¹³C NMR | - Resonances for the carbonyl carbon and the two aliphatic carbons of the propanoyl group.- A signal for the methylene carbon of the dioxole ring.- Six distinct signals for the carbons of the substituted benzene ring. |

| IR Spectroscopy | - A strong absorption band characteristic of the carbonyl (C=O) stretching of the ketone.- C-H stretching vibrations for the aromatic and aliphatic protons.- C-O stretching bands associated with the methylenedioxy group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (178.19 g/mol ).- Fragmentation patterns consistent with the loss of the ethyl group and other fragments of the molecule. |

Biological and Pharmacological Activities

While extensive biological studies specifically on this compound are limited, the 1,3-benzodioxole scaffold is present in numerous biologically active natural products and synthetic compounds.

Derivatives of 1,3-benzodioxole have been reported to possess a wide range of pharmacological properties, including:

-

Insecticidal Activity: 1,3-Benzodioxole derivatives are well-known as synergists for insecticides. For instance, 5-[2-(2-butoxyethoxy)-ethoxymethyl]6-propyl-1,3-benzodioxole is a potent synergist for various classes of insecticides[3]. A close structural analog, 5-n-butanoyl-1,3-benzodioxole, has been synthesized in the context of developing new insecticidal compositions[3].

-

Antimicrobial and Antitumor Activity: Peptidyl derivatives of 1,3-benzodioxole synthesized from natural safrole have been evaluated for their antitumor and antimicrobial activities[4]. Some of these compounds inhibited the growth of Sarcoma-180 tumors in mice[4]. Additionally, various 1,3-benzodioxole derivatives have shown potential as antibacterial agents[5][6].

-

Auxin Receptor Agonists: A series of N-(benzo[d][3][7]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been designed and synthesized as potent auxin receptor agonists, promoting root growth in plants[2].

The following diagram illustrates the logical relationship of the broader 1,3-benzodioxole class to its various documented biological activities.

Caption: Documented biological activities of the 1,3-benzodioxole chemical class.

It is important to note that while the 1,3-benzodioxole scaffold is associated with these activities, specific experimental data confirming these effects for this compound are not available in the reviewed literature. Further research is required to determine the specific biological profile of this compound.

Conclusion

This compound is a well-defined chemical entity with established physical properties. Its synthesis is achievable through standard organic chemistry methods like the Friedel-Crafts acylation. While specific biological and pharmacological data for this particular compound are scarce, the broader class of 1,3-benzodioxole derivatives demonstrates a wide range of significant biological activities. This suggests that this compound could be a valuable starting point or intermediate for the development of new agents in agrochemistry and pharmacology. Further investigation into its specific biological properties is warranted.

References

- 1. This compound | C10H10O3 | CID 95682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 3. EP2840897B1 - Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions - Google Patents [patents.google.com]

- 4. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Comprehensive Technical Guide to 5-Propanoyl-1,3-benzodioxole

This document provides an in-depth overview of the chemical and physical properties of 5-Propanoyl-1,3-benzodioxole, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as 3',4'-(Methylenedioxy)propiophenone, is a chemical compound with significant interest in various research fields. A summary of its key molecular identifiers and properties is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃[1][2] |

| Molecular Weight | 178.18 g/mol [2] |

| Alternate Molecular Weight | 178.19[1] |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)propan-1-one[2] |

| CAS Registry Number | 28281-49-4[3] |

| Density | 1.21 g/cm³[3] |

| Melting Point | 34-36°C[3] |

| Boiling Point | 165-168°C at 20mmHg[3] |

Experimental Protocols

Hypothetical Synthetic Protocol: Friedel-Crafts Acylation

This protocol outlines a plausible method for the synthesis of this compound.

Materials:

-

1,3-Benzodioxole (starting material)

-

Propanoyl chloride (acylating agent)

-

Anhydrous aluminum chloride (Lewis acid catalyst)

-

Anhydrous dichloromethane (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-benzodioxole in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add propanoyl chloride dropwise from the dropping funnel to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Logical Relationship Diagram

The following diagram illustrates the conceptual synthesis of this compound from its precursors via a Friedel-Crafts acylation reaction.

References

A Technical Guide to 3,4-Methylenedioxypropiophenone: Nomenclature, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Methylenedioxypropiophenone is an organic compound classified as a phenylpropanoid and a member of the benzodioxole family.[1] It is characterized by a propiophenone structure with a methylenedioxy group attached to the phenyl ring.[2] This compound is found naturally in the essential oils of some plants, such as certain chemotypes of Piper marginatum.[3] In scientific research and chemical synthesis, it is recognized as a key intermediate for the production of various other compounds, including pharmaceuticals and agrochemicals.[1][2][4] Notably, it serves as a precursor in the synthesis of cathinones like methylone.[5] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and the analytical techniques used for its characterization.

Nomenclature and Synonyms

The compound is known by several names across chemical literature and databases. Understanding these synonyms is crucial for comprehensive literature searches and clear communication in a research context.

-

Preferred IUPAC Name: 1-(2H-1,3-Benzodioxol-5-yl)propan-1-one[3]

-

Systematic Names:

-

Common Names and Abbreviations:

-

Other Identifiers:

Physicochemical and Identification Data

Quantitative data for 3,4-Methylenedioxypropiophenone is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 28281-49-4 | [3][5][8] |

| Molecular Formula | C₁₀H₁₀O₃ | [3][5][7] |

| Molar Mass | 178.187 g·mol⁻¹ (or ~178.2 g/mol ) | [3][5][8] |

| Appearance | Pale Orange Solid / Crystalline Solid | [1][5] |

| Melting Point | 35-39 °C (308-312 K) | [3] |

| Boiling Point | 291 °C (at 760 mmHg); 165-168 °C (at 20 mmHg) | [3] |

| Density | 1.21 g/mL | [3] |

| PubChem CID | 95682 | [3] |

| EC Number | 248-937-6 | [3] |

| InChI Key | RVBJGSPBFIUTTR-UHFFFAOYSA-N | [3][5][8] |

| Solubility | Water: 704.9 mg/L at 25°C. Soluble in DMF, DMSO, and Ethanol (30 mg/ml). | [5] |

Experimental Protocols: Analytical Characterization

Due to its application as a precursor in the synthesis of controlled substances, this document does not provide protocols for the synthesis of 3,4-Methylenedioxypropiophenone. However, rigorous analytical characterization is essential for verifying the identity and purity of this compound in a research setting. The following are detailed overviews of standard analytical methodologies.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly effective for purity assessment and the identification of synthesis byproducts or impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[10]

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[10]

-

Methodology:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is typically used.[10]

-

Carrier Gas: Helium is used at a constant flow rate (e.g., 1.2 mL/min).[10]

-

Injector: A splitless injection mode is often employed to maximize sensitivity for trace impurity analysis. The injector temperature is typically set to 250°C.[10]

-

Oven Temperature Program: A temperature gradient is used to separate components. A typical program might start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes.[10]

-

Mass Spectrometer: The MS transfer line and ion source are heated (e.g., 280°C and 230°C, respectively). Data is acquired over a mass range of 50-500 amu.[10] The resulting mass spectrum, showing the molecular ion and fragmentation pattern, can be compared to reference libraries (e.g., NIST) for definitive identification.[8]

-

2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, identification, and quantification of components in a mixture. It is particularly useful for non-volatile or thermally sensitive compounds.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[10]

-

Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter to remove particulates.[10]

-

Methodology:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for aromatic ketones.[10]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with 0.1% formic acid to improve peak shape) is effective. The gradient can start at 50% acetonitrile and increase to 95% over 15 minutes.[10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Detection: UV detection is suitable for this compound due to its aromatic structure. Wavelengths of 227 nm, 272 nm, and 309 nm are appropriate for detection.[5][10] Purity is determined by comparing the area of the main peak to the total area of all peaks.

-

3. Spectroscopic Methods (IR and NMR)

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of 3,4-Methylenedioxypropiophenone would show characteristic absorption bands for the carbonyl (C=O) group of the ketone, C-H bonds of the aromatic ring and alkyl chain, and the C-O-C stretches of the methylenedioxy bridge. NIST provides reference IR spectra for this compound.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. It is a primary technique for confirming the precise structure of the synthesized compound and for quantitative analysis (qNMR) to determine purity against a certified reference standard.[10][11]

Note: The generation of diagrams using Graphviz (DOT language) is beyond the current capabilities of this service.

References

- 1. 3′,4′-(Methylenedioxy)propiophenone | 28281-49-4 [chemicalbook.com]

- 2. CAS 28281-49-4: 3′,4′-(Methylenedioxy)propiophenone [cymitquimica.com]

- 3. 3,4-Methylenedioxypropiophenone - Wikipedia [en.wikipedia.org]

- 4. theclinivex.com [theclinivex.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 3,4-Methylenedioxypropiophenone (CAS 28281-49-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. scbt.com [scbt.com]

- 8. 3,4-Methylenedioxypropiophenone [webbook.nist.gov]

- 9. 3′,4′-(Methylenedioxy)propiophenone | 28281-49-4 [amp.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

The Discovery and Analysis of 5-Propanoyl-1,3-benzodioxole in Piper Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propanoyl-1,3-benzodioxole, also known as 3',4'-methylenedioxypropiophenone, is a phenylpropanoid that has been identified as a constituent of the essential oil of Piper marginatum, a plant species within the extensive Piper genus. This technical guide provides a comprehensive overview of the discovery, quantification, and experimental analysis of this compound. It is designed to serve as a resource for researchers and professionals in natural product chemistry, pharmacology, and drug development who are interested in the chemical diversity of Piper species and the potential applications of their bioactive constituents. The guide details quantitative data, experimental protocols for extraction and analysis, and explores the potential biological significance of this compound, including its activity as an acetylcholinesterase inhibitor.

Quantitative Data of this compound in Piper Species

The presence and concentration of this compound have been reported in the essential oil of Piper marginatum. The quantitative data from various studies are summarized in the table below, highlighting the variability in chemical composition based on the plant's geographical origin and specific chemotype.

| Plant Species | Plant Part | Extraction Method | Analytical Method | Compound Name Reported | Concentration (%) | Reference |

| Piper marginatum | Leaves and Stems | Not Specified | Not Specified | 3,4-methylenedioxypropiophenone | 19.0 | [Chemotype A] |

| Piper marginatum | Leaves and Dry Stems | Not Specified | GC-MS | 3,4-methylenedioxypropiophenone | 21.8 | [Amazon chemotype] |

| Piper marginatum | Not Specified | Not Specified | Not Specified | methylenedioxypropiophenone | 1.1 - 1.4 | [General reference] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from Piper species, based on established techniques for essential oil analysis.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials. The following is a representative protocol for the extraction of essential oil from the leaves of Piper marginatum.

Materials and Equipment:

-

Fresh or dried leaves of Piper marginatum

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Plant Material Preparation: Weigh approximately 200 g of air-dried and powdered Piper marginatum leaves.

-

Apparatus Setup: Place the powdered leaves into a 2 L round-bottom flask. Add 1 L of distilled water to the flask.

-

Hydrodistillation: Connect the flask to a Clevenger-type apparatus. Heat the flask using a heating mantle to boil the water. The steam and volatilized essential oil will rise and be condensed in the condenser.

-

Collection: Continue the distillation for 3-4 hours. The essential oil will separate from the aqueous phase in the collection tube of the Clevenger apparatus.

-

Drying and Storage: Carefully collect the essential oil and dry it over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C until further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the individual components of a complex mixture like an essential oil.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent, Shimadzu).

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier gas: Helium, at a constant flow rate (e.g., 1 mL/min).

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (diluted essential oil in a suitable solvent like hexane, 1:100 v/v)

-

Split Ratio: 1:50

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Data Analysis:

-

Identification of this compound is achieved by comparing its mass spectrum and retention index with those of a reference standard and/or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantification can be performed by using an internal standard and creating a calibration curve.

Spectroscopic Profile of 1-(1,3-benzodioxol-5-yl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(1,3-benzodioxol-5-yl)propan-1-one, a molecule of interest in various research domains. This document collates available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

Chemical Structure and Properties:

| Property | Value |

| Chemical Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| CAS Number | 28281-49-4 |

| PubChem CID | 95682 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.6 | m | 2H | Aromatic protons (H-2', H-6') |

| ~6.8-6.9 | d | 1H | Aromatic proton (H-5') |

| ~6.0 | s | 2H | -O-CH₂-O- |

| ~2.9 | q | 2H | -C(=O)-CH₂-CH₃ |

| ~1.2 | t | 3H | -CH₂-CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (Ketone) |

| ~152 | Aromatic C-O |

| ~148 | Aromatic C-O |

| ~132 | Aromatic C-C(=O) |

| ~124 | Aromatic CH |

| ~108 | Aromatic CH |

| ~108 | Aromatic CH |

| ~102 | -O-CH₂-O- |

| ~31 | -C(=O)-CH₂- |

| ~8 | -CH₃ |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 1-(1,3-benzodioxol-5-yl)propan-1-one.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1680-1660 | Strong | C=O stretch (Aryl ketone) |

| ~1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250, 1040 | Strong | C-O stretch (Ether) |

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of 1-(1,3-benzodioxol-5-yl)propan-1-one in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 178 | High | Molecular ion [M]⁺ |

| 149 | High | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 121 | Medium | [M - C₂H₅CO]⁺ (Loss of propanoyl group) |

| 93 | Medium | Further fragmentation of the benzodioxole ring |

| 65 | Medium | Further fragmentation of the aromatic system |

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Volatilize the sample by heating under vacuum.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

-

Separate the ions based on their mass-to-charge ratio (m/z).

Detection:

-

Detect the separated ions and record their abundance.

-

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like 1-(1,3-benzodioxol-5-yl)propan-1-one.

Caption: General workflow for spectroscopic analysis.

The Therapeutic Potential of 1,3-Benzodioxole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a heterocyclic organic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of therapeutic properties. This technical guide provides an in-depth overview of the current research on 1,3-benzodioxole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. This document details the mechanisms of action, summarizes quantitative biological data, provides exemplary experimental protocols, and visualizes key cellular pathways and workflows.

Anticancer Properties of 1,3-Benzodioxole Derivatives

Derivatives of 1,3-benzodioxole have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of oxidative stress and subsequent apoptosis through the inhibition of the thioredoxin (Trx) system.[1][2]

Mechanism of Action: Inhibition of the Thioredoxin System

The thioredoxin system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant system often overexpressed in cancer cells to counteract the high levels of reactive oxygen species (ROS) associated with rapid proliferation and metabolic activity.[2] Certain 1,3-benzodioxole derivatives can inhibit TrxR, leading to an accumulation of ROS, which in turn triggers downstream apoptotic signaling pathways.[2] This targeted approach offers a promising strategy for selective cancer cell killing.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,3-benzodioxole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| MAZ2 | Molm-13 (Leukemia) | < 1 | [2] |

| MAZ2 | NB4 (Leukemia) | < 1 | [2] |

| MAZ2 | HeLa (Cervical Cancer) | < 1 | [2] |

| MAZ2 | 4T1 (Breast Cancer) | < 1 | [2] |

| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human cancer cell lines | 0.1 - 10 | [1] |

| (E)-3-(benzo[d][1]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) | MDA-MB-231 (Breast Cancer) | 4.92 ± 1.09 | |

| Deuterated noscapine derivative 14e | MCF-7 (Breast Cancer) | 1.50 | [3] |

| Dioxino-containing analogue 20 | MCF-7 (Breast Cancer) | 0.73 | [3] |

Antimicrobial Properties of 1,3-Benzodioxole Derivatives

Several 1,3-benzodioxole derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various 1,3-benzodioxole derivatives is presented below as Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Schiff base derivative (2) | Staphylococcus aureus (MRSA) | Not specified, but active | [4] |

| Peptidyl derivative | Bacillus subtilis | Growth promotion observed | [5] |

| Benzonaptho and tolyl substituted derivatives | Klebsiella pneumoniae | 10-20 | [6] |

| 1-naphthyloxy derivative (CPD20) | Streptococcus pyogenes | 2.5 | [7] |

| 1-naphthyloxy derivative (CPD20) | Staphylococcus aureus | 2.5 | [7] |

| 1-naphthyloxy derivative (CPD20) | Enterococcus faecalis | 5 | [7] |

Anti-inflammatory Properties of 1,3-Benzodioxole Derivatives

The anti-inflammatory potential of 1,3-benzodioxole compounds has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Mechanism of Action: COX Inhibition

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are enzymes responsible for the synthesis of prostaglandins, which are pro-inflammatory molecules. By inhibiting these enzymes, 1,3-benzodioxole derivatives can effectively reduce inflammation.

Quantitative Anti-inflammatory Activity

The following table provides the IC50 values for the inhibition of COX-1 and COX-2 enzymes by selected 1,3-benzodioxole derivatives.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Dihydropyrazole derivative 4b | COX-2 | More potent than Celecoxib (IC50 = 1.29 µM) | [8] |

| Ketoester 3b | COX-1 | 1.12 | [9] |

| Ketoester 3b | COX-2 | 1.3 | [9] |

| Acetic acid 4f | COX-1 | 0.725 | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 1,3-benzodioxole derivatives, based on published literature.

General Synthesis of N-(benzo[d][1][3]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives[1]

Step 1: Synthesis of 2-(benzylthio)acetic acid To a solution of thioglycolic acid (1.0 eq) and the appropriate substituted benzyl bromide (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (3.0 eq) is added dropwise. The reaction mixture is refluxed for 3 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous residue is acidified with 6 M HCl to pH 1-2 and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to yield the 2-(benzylthio)acetic acid derivative.[1]

Step 2: Formation of Acyl Chloride To a solution of the 2-(benzylthio)acetic acid derivative (1.0 eq) in dichloromethane at 0°C, oxalyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0°C for 30 minutes and then at room temperature for 1 hour. The solvent and excess oxalyl chloride are removed under vacuum to give the crude 2-(benzylthio)acetyl chloride.[1]

Step 3: Amide Coupling The crude 2-(benzylthio)acetyl chloride is dissolved in dioxane and added dropwise to a solution of benzo[d][1]dioxol-5-amine (1.0 eq) and triethylamine (2.0 eq) in dioxane at 0°C. The reaction is stirred at 0°C for 30 minutes and then at room temperature for 2 hours. The reaction mixture is poured into water and acidified to pH 4-5 with 6 M HCl. The aqueous phase is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The final product is purified by column chromatography.[1]

MTT Assay for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3-benzodioxole derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Perform serial two-fold dilutions of the 1,3-benzodioxole derivative in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme and Compound Preparation: Prepare solutions of COX-1 or COX-2 enzyme and the 1,3-benzodioxole derivative at various concentrations in a suitable buffer.

-

Incubation: Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes at room temperature).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Reaction Termination and Detection: Stop the reaction after a defined period and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways Modulated by 1,3-Benzodioxole Derivatives

Besides the direct inhibition of the thioredoxin system, 1,3-benzodioxole derivatives have been implicated in the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK and PI3K pathways. The exact molecular interactions are still under investigation, but it is hypothesized that the altered redox state induced by these compounds can impact the activity of kinases within these cascades.

Conclusion

1,3-Benzodioxole derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with well-defined mechanisms of action, make them attractive candidates for further drug development. The synthetic accessibility and the possibility of structural modifications offer a broad scope for optimizing their pharmacological profiles. This technical guide provides a solid foundation for researchers and drug development professionals to explore and advance the therapeutic applications of this important chemical scaffold. Further investigations into their specific molecular targets and in vivo efficacy are warranted to translate these promising preclinical findings into clinical realities.

References

- 1. benchchem.com [benchchem.com]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atcc.org [atcc.org]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds [mdpi.com]

- 8. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]